molecular formula C21H17BrF3N3O2 B15107566 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B15107566
M. Wt: 480.3 g/mol
InChI Key: HKHXADDWHYMILB-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, bromophenyl, and trifluoromethyl groups, as well as a phenol ring substituted with a methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with trifluoromethylpyrimidine derivatives, followed by amination and subsequent etherification with 2-methylprop-2-en-1-ol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms, such as bromine, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of halogen atoms with nucleophiles, forming new carbon-nucleophile bonds.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes, while the bromophenyl and amino groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • 2-[2-Amino-5-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17BrF3N3O2

Molecular Weight

480.3 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C21H17BrF3N3O2/c1-11(2)10-30-14-7-8-15(16(29)9-14)18-17(12-3-5-13(22)6-4-12)19(21(23,24)25)28-20(26)27-18/h3-9,29H,1,10H2,2H3,(H2,26,27,28)

InChI Key

HKHXADDWHYMILB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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